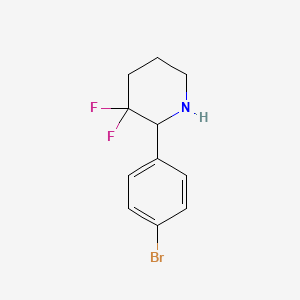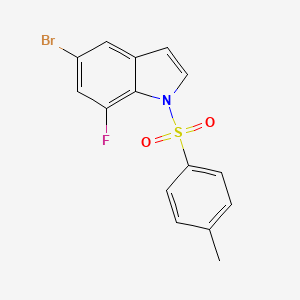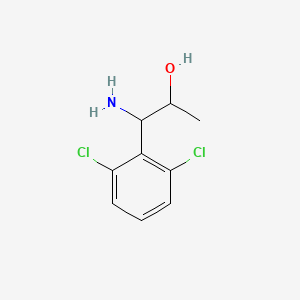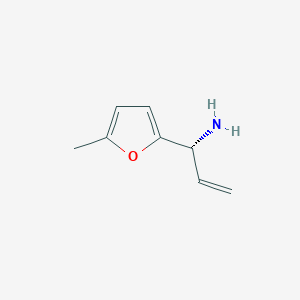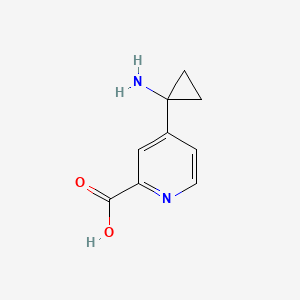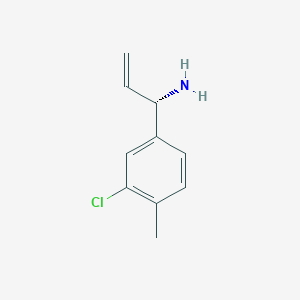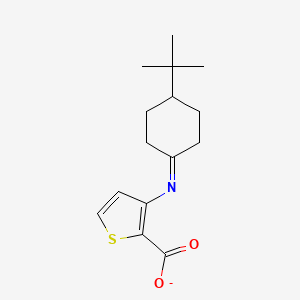![molecular formula C22H14ClF6N5O B13055561 N-(4-chlorophenyl)-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide](/img/structure/B13055561.png)
N-(4-chlorophenyl)-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide is a complex organic compound characterized by the presence of chlorophenyl and trifluoromethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and trifluoromethylphenyl intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include chlorinating agents, amines, and formylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new substituents into the aromatic rings.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
N-(4-chlorophenyl)-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular interactions.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism by which N-(4-chlorophenyl)-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to form stable complexes with these targets, thereby influencing their activity and function.
類似化合物との比較
Similar Compounds
Chloroform: Another organochlorine compound with different applications and properties.
Trichloroethylene: Used as a solvent and in industrial applications.
Tetrachloroethylene: Commonly used in dry cleaning and degreasing.
Uniqueness
N-(4-chlorophenyl)-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide stands out due to its unique combination of chlorophenyl and trifluoromethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.
特性
分子式 |
C22H14ClF6N5O |
|---|---|
分子量 |
513.8 g/mol |
IUPAC名 |
(2E)-N-(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide |
InChI |
InChI=1S/C22H14ClF6N5O/c23-15-5-11-16(12-6-15)30-20(35)19(33-31-17-7-1-13(2-8-17)21(24,25)26)34-32-18-9-3-14(4-10-18)22(27,28)29/h1-12,31H,(H,30,35)/b33-19+,34-32? |
InChIキー |
YEAORNQROJPDAE-FEZRWYNOSA-N |
異性体SMILES |
C1=CC(=CC=C1C(F)(F)F)N/N=C(\C(=O)NC2=CC=C(C=C2)Cl)/N=NC3=CC=C(C=C3)C(F)(F)F |
正規SMILES |
C1=CC(=CC=C1C(F)(F)F)NN=C(C(=O)NC2=CC=C(C=C2)Cl)N=NC3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13055483.png)
![8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one](/img/structure/B13055486.png)
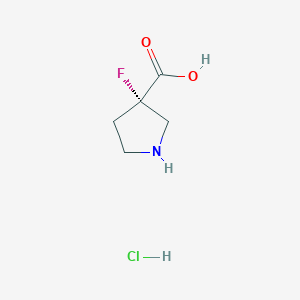
![(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055489.png)


